Meconic acid

Description

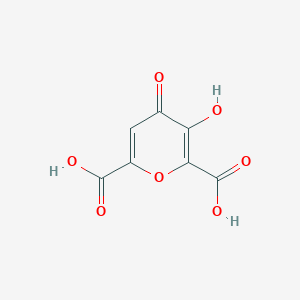

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-4-oxopyran-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4O7/c8-2-1-3(6(10)11)14-5(4(2)9)7(12)13/h1,9H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGRKMXCOCRTCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C(C1=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060096, DTXSID20901328 | |

| Record name | Meconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_429 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Poppy acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033695 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

8.4 mg/mL at 25 °C | |

| Record name | Poppy acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033695 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

497-59-6 | |

| Record name | Meconic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meconic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-Pyran-2,6-dicarboxylic acid, 3-hydroxy-4-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Meconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-4-oxopyran-2,6-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.136 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MECONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V502I79516 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Poppy acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033695 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

270 °C | |

| Record name | Poppy acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033695 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to the Meconic Acid Biosynthesis Pathway in Papaver somiferum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meconic acid is a significant, yet enigmatic, secondary metabolite unique to the opium poppy, Papaver somiferum, and other members of the Papaver genus. Constituting up to 5% of raw opium, its presence is a definitive marker for the identification of opium-derived materials.[1] Despite its importance in forensic science and its potential physiological roles, the complete biosynthetic pathway of this compound remains to be fully elucidated. This technical guide synthesizes the current, albeit limited, understanding and proposes a hypothetical pathway for this compound biosynthesis, providing a framework for future research. We will delve into the potential enzymatic steps, relevant precursors, and outline experimental protocols to validate these hypotheses.

Introduction: The Significance of this compound

This compound (3-hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid) is a dibasic acid that exists as a colorless crystalline solid.[1] Its primary significance lies in its consistent co-occurrence with opium alkaloids, making it an invaluable chemical marker for forensic analysis. While this compound itself has little to no physiological activity, its concentration in the latex of Papaver somiferum can fluctuate, suggesting it is an actively metabolized compound.[2][3] The biosynthesis of this unique pyrone dicarboxylic acid is of considerable interest for understanding the complete metabolic network of the opium poppy and for potential applications in metabolic engineering.

The Elusive Pathway: Current State of Knowledge

Despite extensive research into the biosynthesis of benzylisoquinoline alkaloids (BIAs) in Papaver somiferum, the pathway leading to this compound has not been definitively established. Scientific literature to date lacks a consensus on the precursor molecules and the specific enzymatic reactions involved in its formation. One hypothesis suggests that this compound could be a byproduct of the citric acid cycle; however, experimental evidence to support this is scarce.[2] The most plausible origin, given the high flux through the shikimate pathway for alkaloid production, is that this compound biosynthesis branches off from this central metabolic route.

A Hypothetical Biosynthetic Pathway for this compound

Based on the chemical structure of this compound and known biochemical transformations, we propose a hypothetical pathway originating from the shikimate pathway intermediate, chorismate . This pathway involves a series of enzymatic steps including isomerization, hydroxylation, oxidation, and cyclization.

The proposed pathway is as follows:

-

Chorismate to Isochorismate: The pathway is initiated by the conversion of chorismate to its isomer, isochorismate, catalyzed by an isochorismate synthase (ICS) . This is a known reaction in the biosynthesis of other secondary metabolites like salicylic acid.

-

Hydrolysis of Isochorismate: Isochorismate is then hydrolyzed to yield 2,3-dihydro-2,3-dihydroxybenzoic acid . This reaction could be catalyzed by a specific hydrolase .

-

Dehydrogenation: The dihydroxybenzoic acid intermediate undergoes dehydrogenation to form 2,3-dihydroxybenzoic acid , a reaction likely catalyzed by a dehydrogenase .

-

Ring Cleavage: The aromatic ring of 2,3-dihydroxybenzoic acid is cleaved by a dioxygenase , a common mechanism in the degradation of aromatic compounds, to form an open-chain intermediate.

-

Oxidation and Cyclization: The resulting acyclic compound would then undergo a series of oxidations and an intramolecular cyclization to form the γ-pyrone ring structure characteristic of this compound. This final series of steps is likely catalyzed by a cascade of enzymes, including oxidases and a cyclase.

The following diagram illustrates this hypothetical pathway:

Caption: Hypothetical this compound biosynthesis pathway from chorismate.

Quantitative Data Summary

As the this compound biosynthesis pathway is not yet elucidated, there is a lack of quantitative data regarding enzyme kinetics and intermediate concentrations. However, data on the concentration of this compound in Papaver somniferum is available.

| Compound | Plant Part | Concentration (% of Opium Dry Weight) | Reference |

| This compound | Latex | ~5% | [1] |

| This compound | Latex | Fluctuates diurnally | [2][3] |

Table 1: Reported Concentrations of this compound in Papaver somiferum.

Proposed Experimental Protocols for Pathway Elucidation

To validate the proposed hypothetical pathway and identify the involved enzymes, a series of experiments are required.

Isotopic Labeling Studies

-

Objective: To trace the metabolic origin of this compound.

-

Methodology:

-

Administer isotopically labeled precursors (e.g., ¹³C-glucose, ¹³C-shikimic acid, or ¹³C-chorismic acid) to Papaver somiferum cell cultures or whole plants.

-

Harvest latex or plant tissues at various time points.

-

Extract and purify this compound.

-

Analyze the incorporation and distribution of the ¹³C label in the this compound molecule using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

A significant incorporation of the label from shikimate pathway precursors would provide strong evidence for its role in this compound biosynthesis.

-

Enzyme Assays

-

Objective: To identify and characterize the enzymes involved in the proposed pathway.

-

Methodology:

-

Prepare crude protein extracts from Papaver somiferum latex and other tissues.

-

Synthesize the proposed intermediates (isochorismate, 2,3-dihydro-2,3-dihydroxybenzoic acid, etc.).

-

Develop enzyme assays to test for the conversion of each proposed substrate to its product. For example, monitor the conversion of chorismate to isochorismate using High-Performance Liquid Chromatography (HPLC).

-

Once enzymatic activity is detected, proceed with protein purification using techniques like ammonium sulfate precipitation, and various chromatography methods (ion exchange, size exclusion, affinity).

-

Characterize the purified enzymes to determine their kinetic parameters (Km, Vmax), substrate specificity, and optimal reaction conditions.

-

The following diagram outlines a potential experimental workflow for enzyme identification:

Caption: Workflow for identifying enzymes in the this compound pathway.

Transcriptomics and Proteomics

-

Objective: To identify candidate genes and proteins that are co-expressed with this compound production.

-

Methodology:

-

Collect Papaver somniferum tissues at different developmental stages and under various environmental conditions that may influence this compound levels.

-

Perform RNA-sequencing (RNA-Seq) to identify genes that are differentially expressed in correlation with this compound accumulation.

-

Conduct proteomic analysis (e.g., 2D-gel electrophoresis followed by mass spectrometry) of latex and other tissues to identify proteins that are abundant during peak this compound synthesis.

-

Cross-reference the transcriptomic and proteomic data to identify candidate genes encoding the enzymes of the proposed pathway.

-

Future Outlook and Conclusion

The biosynthesis of this compound in Papaver somniferum represents a significant knowledge gap in our understanding of the complex metabolic network of this important medicinal plant. The hypothetical pathway and experimental strategies outlined in this guide provide a robust framework for future research aimed at elucidating this enigmatic pathway. A definitive understanding of this compound biosynthesis will not only be of academic interest but could also open new avenues for the metabolic engineering of Papaver somiferum to enhance the production of valuable pharmaceuticals or to create novel plant-based chemical factories. The tools of modern biochemistry, molecular biology, and systems biology are well-poised to finally unravel the secrets of this compound formation.

References

An In-depth Technical Guide on the Natural Sources and Extraction of Meconic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meconic acid, a dicarboxylic acid with the IUPAC name 3-hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid, is a secondary metabolite predominantly found in the latex of certain species of the Papaveraceae family. Historically, it has been of significant interest to chemists and pharmacologists due to its close association with opium alkaloids. While this compound itself exhibits little to no physiological activity, its presence serves as a reliable analytical marker for the detection of opium.[1] This technical guide provides a comprehensive overview of the natural sources of this compound, its concentration in those sources, and detailed protocols for its extraction and purification.

Natural Sources and Quantitative Data

The primary and most well-documented natural source of this compound is the opium poppy, Papaver somniferum. It is also found in another species of the same genus, Papaver bracteatum. The concentration of this compound can vary depending on the species, cultivar, and even the specific part of the plant.

| Natural Source | Plant Part | Concentration of this compound | References |

| Papaver somniferum | Opium (dried latex) | Approximately 5% by weight | [1] |

| Papaver somniferum | Capsules and Latex | Varies among cultivars | |

| Papaver bracteatum | Latex | 1.2% to 2.8% of dry weight | [2] |

High-yield opium cultivars bred for morphine production have been observed to have correspondingly high levels of this compound, suggesting a potential genetic linkage in their biosynthesis.

Biosynthesis of this compound

The precise biosynthetic pathway of this compound in Papaver species has not been fully elucidated and remains an area of ongoing research. One hypothesis suggests that it may be a byproduct of the citric acid cycle.[2] However, the exact enzymatic steps and precursor molecules are still under investigation. The biosynthesis of a related compound, muconic acid, has been studied more extensively and often involves intermediates from the shikimate pathway, but a direct link to this compound synthesis in poppies has not been established.[2][3][4]

Experimental Protocols for Extraction and Purification

The extraction of this compound from its natural sources, primarily opium poppy latex, relies on its chemical properties as a dicarboxylic acid. The following protocols outline a general procedure for its isolation and purification.

Protocol 1: Extraction of this compound from Opium Poppy Latex

This protocol is based on the principle of precipitating this compound as a calcium salt, followed by its regeneration.

Materials:

-

Fresh or dried opium poppy latex

-

Distilled water

-

Calcium chloride (CaCl₂) solution (10% w/v)

-

Hydrochloric acid (HCl), concentrated and dilute (1 M)

-

Sodium hydroxide (NaOH) solution (1 M)

-

Activated charcoal

-

Ethanol

-

Buchner funnel and flask

-

Filter paper

-

Beakers and flasks

-

pH meter or pH indicator strips

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

Methodology:

-

Preparation of the Aqueous Extract:

-

Disperse a known quantity of opium poppy latex in distilled water (e.g., 100 g of latex in 1 L of water).

-

Heat the mixture gently with stirring for 1-2 hours to ensure complete dissolution of the water-soluble components.

-

Allow the solution to cool and then filter to remove any insoluble plant material.

-

-

Precipitation of Calcium Meconate:

-

To the filtered aqueous extract, slowly add a 10% solution of calcium chloride with constant stirring.

-

Adjust the pH of the solution to approximately 8-9 using a 1 M sodium hydroxide solution. This will facilitate the precipitation of calcium meconate.

-

Continue stirring for 30-60 minutes to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the precipitate with cold distilled water to remove impurities.

-

-

Regeneration of this compound:

-

Suspend the calcium meconate precipitate in a minimal amount of hot distilled water.

-

While stirring, carefully add concentrated hydrochloric acid dropwise to the suspension. This will dissolve the precipitate and convert calcium meconate back to this compound. The pH should be acidic (around 2-3).

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote the crystallization of this compound.

-

-

Initial Purification:

-

Collect the crude this compound crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold distilled water to remove residual calcium chloride and other water-soluble impurities.

-

Protocol 2: Purification of this compound by Recrystallization

This protocol is a standard method for purifying crystalline organic compounds.

Materials:

-

Crude this compound from Protocol 1

-

Ethanol (or a suitable ethanol/water mixture)

-

Distilled water

-

Activated charcoal

-

Erlenmeyer flasks

-

Hot plate or water bath

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

Methodology:

-

Solvent Selection: Determine the appropriate solvent for recrystallization. This compound is sparingly soluble in cold water but more soluble in hot water and ethanol. A mixture of ethanol and water can also be effective.

-

Dissolution:

-

Decolorization (Optional):

-

If the solution is colored, add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb colored impurities.

-

Perform a hot filtration to remove the activated charcoal. This must be done quickly to prevent premature crystallization.[8]

-

-

Crystallization:

-

Isolation and Drying:

-

Collect the purified this compound crystals by vacuum filtration using a Buchner funnel.[7]

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Dry the crystals in a desiccator or a vacuum oven at a low temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the extraction and purification of this compound.

Conclusion

This guide provides a foundational understanding of the natural sourcing and laboratory-scale extraction of this compound for research and development purposes. The protocols described are based on established chemical principles and can be adapted and optimized for specific laboratory conditions and starting material concentrations. Further research into the biosynthesis of this compound could open up possibilities for biotechnological production, potentially offering a more controlled and sustainable source of this compound.

References

- 1. viper.ac.in [viper.ac.in]

- 2. Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Muconic Acid Biosynthesis Approach by Shunting Tryptophan Biosynthesis via Anthranilate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. google.com [google.com]

- 8. m.youtube.com [m.youtube.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Meconic Acid

This guide provides a comprehensive overview of the core physical and chemical properties of this compound, a key analytical marker for the presence of opium. The information is presented to support research, scientific analysis, and drug development activities.

General Information

This compound, also known as poppy acid, is a dicarboxylic acid found in plants of the poppy family (Papaveraceae), most notably Papaver somniferum (the opium poppy).[1][2] It constitutes approximately 3-5% of raw opium.[3] While historically and erroneously described as a mild narcotic, this compound exhibits little to no direct physiological activity itself.[2] Its primary significance lies in its role as a stable and reliable chemical marker for identifying opium-derived substances in forensic and analytical chemistry.[1][2]

Physical Properties

This compound is a colorless, crystalline solid.[2] Its physical characteristics are summarized in the tables below, compiled from various sources. It exists in anhydrous form as well as monohydrate and trihydrate crystalline structures.[4] The trihydrate form consists of orthorhombic pyramidal prisms which become anhydrous when heated to 100-102°C for 20 minutes.[4]

Table 1: General Physical Properties of this compound

| Property | Value | Source(s) |

| Physical Description | Solid, Colorless crystals | [2][5] |

| Melting Point | 270 °C | [1][5] |

| 120 °C (with decomposition) | [6][7] | |

| Boiling Point | 353.8 °C at 760 mmHg | [7] |

| Density | 2.043 g/cm³ | [7] |

| Flash Point | 149.8 °C | [7] |

| Refractive Index | 1.717 | [7] |

Table 2: Solubility of this compound

| Solvent | Solubility | Temperature | Source(s) |

| Water | 8.4 mg/mL | 25 °C | [1][5] |

| Hot Water | 1 g in 4 mL | - | [4] |

| Methanol | 1 g in 50 mL | - | [4] |

| Ethanol | Readily soluble | - | [1][2] |

| Ethyl Acetate | 1 g in 50 mL | - | [4] |

| Acetone | 1 g in 100 mL | - | [4] |

| Benzene | Freely soluble | - | [4] |

Chemical Properties

This compound is a dibasic acid with the IUPAC name 3-hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid.[2] Its structure, featuring a pyran ring with two carboxyl groups and a hydroxyl group, dictates its chemical reactivity.

Table 3: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄O₇ | [1][5][6] |

| Molecular Weight | 200.10 g/mol | [1][4][5] |

| IUPAC Name | 3-hydroxy-4-oxopyran-2,6-dicarboxylic acid | [1][5] |

| CAS Number | 497-59-6 | [2][5] |

| pKa Values | Data available in IUPAC Digitized pKa Dataset | [5] |

Key Chemical Reactions:

-

Chelation and Color Reaction: A hallmark chemical property of this compound is its reaction with ferric chloride (FeCl₃) to produce a distinct, stable red color.[1][2] This reaction is due to the formation of a ferric meconate complex and serves as a classic qualitative test for the presence of opium.

-

Salt Formation: As a dicarboxylic acid, it readily forms salts, known as meconates, with metals and alkaloids.[1][2] In the opium poppy, it exists as a salt with the various opium alkaloids like morphine.

-

Esterification: The carboxylic acid groups can undergo esterification to form this compound esters.[1]

-

Decomposition: When heated to 120°C or boiled with water, this compound decomposes with the evolution of carbon dioxide.[4]

-

Reactivity: It can react with strong bases and oxidizing agents.[1]

Caption: Key chemical reactions of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quantification of this compound.

-

UV-Vis Spectroscopy: this compound has characteristic ultraviolet absorbance that can be used for its detection.[8][9]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorptions corresponding to its functional groups: the O-H stretch of the carboxylic acids and hydroxyl group, the C=O stretch of the ketone and carboxylic acids, and the C-O stretches.[5][10]

-

Mass Spectrometry (MS): GC-MS is a common technique for the analysis of this compound.[5] The exact mass and fragmentation patterns are used for definitive identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure of this compound and its derivatives, although detailed spectra for the parent acid are not as commonly published as for other related compounds.

Experimental Protocols

5.1 Extraction of this compound from Opium

This compound is typically co-extracted with alkaloids from opium samples. A general acid-base extraction methodology can be employed.

-

Sample Preparation: A sample of raw opium is ground and suspended in a dilute acidic solution (e.g., 0.2 N sulfuric acid).[3]

-

Acidic Extraction: In the acidic solution, the alkaloids form water-soluble salts, and this compound, being an acid, also dissolves.

-

Organic Wash: The acidic aqueous solution is washed with an immiscible organic solvent (e.g., chloroform) to remove neutral plant materials, leaving the protonated alkaloids and this compound in the aqueous phase.[3]

-

Isolation: The resulting aqueous layer contains the this compound. Further purification for isolating pure this compound can be achieved through crystallization or chromatographic techniques. For alkaloid analysis, the solution would be basified to precipitate the alkaloids for subsequent extraction.[3]

5.2 Analytical Detection: High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for the separation and quantification of this compound alongside opium alkaloids.[1][11]

-

System: A reversed-phase HPLC system is commonly used.[11]

-

Column: A phenyl or C18 column is often employed for separation.[11]

-

Mobile Phase: A gradient elution is typically used, for example, starting with a low percentage of an organic solvent (like methanol) in a buffered aqueous solution (e.g., triethylammonium phosphate buffer) and gradually increasing the organic solvent concentration.[11]

-

Detection: UV detection is suitable for quantifying this compound.

-

Outcome: This method allows for the effective separation of this compound from the complex mixture of alkaloids present in opium.[11]

Role as an Opium Marker

The presence of this compound is considered definitive proof of the presence of opium, as it is a natural constituent of the poppy but not of the semi-synthetic or synthetic opioids derived from it (unless it is carried over during impure heroin synthesis).

Caption: Logical workflow for using this compound in opium detection.

References

- 1. Buy this compound | 497-59-6 | 95% [smolecule.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. crimelab.phoenix.gov [crimelab.phoenix.gov]

- 4. This compound [drugfuture.com]

- 5. This compound | C7H4O7 | CID 10347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. echemi.com [echemi.com]

- 8. UV/Vis+ Photochemistry Database [science-softcon.de]

- 9. UV/Vis+ Photochemistry Database - List of substances (sorted by CAS-number) for which photochemical data & information are available [science-softcon.de]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Separation of eight alkaloids and this compound and quantitation of five principal alkaloids in gum opium by gradient reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Meconic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of meconic acid in various organic solvents. This compound, a dicarboxylic acid primarily found in the opium poppy (Papaver somniferum), is a key analytical marker for the presence of opium.[1] Understanding its solubility is critical for extraction, purification, and analytical procedures in forensic science, pharmacology, and drug development.

Chemical Properties of this compound

This compound (3-hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid) is a colorless crystalline solid with a molecular weight of 200.10 g/mol .[2] Its structure, featuring two carboxylic acid groups and a ketone on a pyran ring, dictates its solubility characteristics. While only slightly soluble in water, it demonstrates significantly higher solubility in alcohols.[1]

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents. The following table summarizes the available quantitative data, standardized to g/100 mL for ease of comparison.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Methanol | Not Specified | 2.0 | [2] |

| Ethyl Acetate | Not Specified | 2.0 | [2] |

| Acetone | Not Specified | 1.0 | [2] |

| Water | 25 | 0.84 | [2][3] |

Qualitative Solubility Information

In addition to the quantitative data, several sources describe the solubility of this compound in a qualitative manner:

-

Ethanol: Freely soluble

-

Benzene: Freely soluble

-

Alcohol (general): Readily soluble[1]

Experimental Protocols for Solubility Determination

Precise and reproducible determination of solubility is paramount for accurate research and development. Below are detailed methodologies for key experiments to ascertain the solubility of this compound in organic solvents.

Method 1: Gravimetric Determination of Solubility

This method provides a highly accurate measurement of solubility by determining the mass of the dissolved solute in a saturated solution.

Materials:

-

This compound, analytical grade

-

Selected organic solvent, HPLC grade

-

Thermostatically controlled shaker or water bath

-

Analytical balance (readable to ±0.0001 g)

-

Glass vials with screw caps

-

Volumetric flasks

-

Drying oven

-

Syringe filters (0.45 µm)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of glass vials.

-

Solvent Addition: Add a known volume of the organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the undissolved solid to settle.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe fitted with a syringe filter to avoid precipitation due to temperature changes.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed volumetric flask. Carefully evaporate the solvent using a gentle stream of nitrogen or a rotary evaporator.

-

Drying and Weighing: Place the flask in a drying oven at a temperature that will not degrade the this compound (e.g., 60-80 °C) until a constant weight is achieved.

-

Calculation: The solubility (S) in g/100 mL is calculated using the following formula:

S = (mass of dried this compound / volume of solution withdrawn) * 100

Method 2: Isothermal Shake-Flask Method with Spectrophotometric Analysis

This method is suitable for a more rapid determination of solubility and is particularly useful when a chromophore is present in the molecule, which is the case for this compound.

Materials:

-

This compound, analytical grade

-

Selected organic solvent, HPLC grade

-

Thermostatically controlled shaker

-

UV-Vis Spectrophotometer

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Calibration Curve: Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound. Plot a calibration curve of absorbance versus concentration.

-

Sample Equilibration: Prepare saturated solutions of this compound in the organic solvent as described in the gravimetric method (Steps 1-4).

-

Sample Dilution: Withdraw a small, known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Solubility Calculation: Calculate the solubility in the original saturated solution, accounting for the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the determination of this compound solubility in an organic solvent using the gravimetric method.

References

Meconic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of a Key Secondary Metabolite in Papaver Species

Abstract

Meconic acid, a dicarboxylic acid unique to the Papaver genus, has long been utilized as a definitive marker for the presence of opium. While historically considered physiologically inert, recent scientific investigations have unveiled potential neuroprotective and antioxidant properties, sparking renewed interest in its biomedical applications. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, natural occurrence, and biosynthesis. It further details established experimental protocols for its extraction, purification, and quantification, and explores the current understanding of its biological activities and potential mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound, chemically known as 3-hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid, is a secondary metabolite predominantly found in the latex of the opium poppy (Papaver somniferum) and other species of the Papaver genus.[1] It typically constitutes around 5% of the weight of opium, the dried latex of the poppy.[1] For over two centuries, since its isolation by Friedrich Sertürner in 1805, this compound's primary significance has been in forensic science as a reliable qualitative marker for the identification of illicit opium preparations.[1] This is due to its consistent co-occurrence with opium alkaloids such as morphine and codeine.

While this compound itself is not a narcotic and exhibits little to no direct physiological activity in that regard, emerging research has begun to illuminate its potential as a bioactive molecule.[1] Studies have indicated possible neuroprotective, antioxidant, and anti-inflammatory effects, suggesting that this compound may play a more complex role in the pharmacological profile of opium than previously understood.[2][3][4] This guide aims to provide a detailed technical resource on this compound, moving beyond its traditional role as a forensic marker to explore its biochemistry and potential therapeutic applications.

Chemical and Physical Properties

This compound is a colorless, crystalline solid with a unique molecular structure that dictates its chemical behavior.[1] A comprehensive summary of its key properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid | [1] |

| Synonyms | Poppy Acid, Acidum Meconicum | [5] |

| Molecular Formula | C₇H₄O₇ | [1][6] |

| Molecular Weight | 200.10 g/mol | [1][6] |

| Melting Point | 270 °C (decomposes) | [6] |

| Solubility in Water | 8.4 mg/mL at 25 °C | [5][6] |

| Solubility in Alcohol | Readily soluble | [1] |

| pKa₁ | ~2.1 | [6] |

| pKa₂ | ~10.1 | [6] |

The presence of two carboxylic acid groups and a hydroxyl group on the pyranone ring allows this compound to form salts and esters, known as meconates. A characteristic reaction of this compound is the formation of a deep red colored complex with ferric chloride (FeCl₃), a property that has been historically exploited for its detection.[1]

Natural Occurrence and Biosynthesis

This compound is almost exclusively found in the latex of plants belonging to the Papaver genus. Its concentration can vary between different species and even within cultivars of the same species.

Table 2: Concentration of this compound in Papaver Species

| Species | Concentration in Latex (Dry Weight) | Reference |

| Papaver somniferum | ~5% | [1] |

| Papaver bracteatum | 1.2 - 2.8% | [5] |

The biosynthesis of this compound in Papaver species is not yet fully elucidated. However, it is hypothesized to be derived from the shikimate pathway, a major metabolic route for the synthesis of aromatic compounds in plants and microorganisms.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of this compound.

Extraction and Purification of this compound from Papaver somniferum Latex

This protocol describes a general procedure for the isolation of this compound from opium poppy latex.

Materials:

-

Fresh or dried opium poppy latex

-

Distilled water

-

Hydrochloric acid (HCl)

-

Calcium chloride (CaCl₂)

-

Ethanol

-

Activated charcoal

-

Filter paper

-

Beakers, flasks, and other standard laboratory glassware

-

Heating mantle or water bath

-

pH meter

Procedure:

-

Extraction:

-

Suspend a known quantity of opium latex in hot distilled water.

-

Acidify the mixture with dilute HCl to a pH of approximately 3-4.

-

Boil the mixture for 30 minutes to facilitate the extraction of this compound and the precipitation of alkaloids.

-

Allow the mixture to cool and filter to remove the precipitated alkaloids and other insoluble materials.

-

-

Precipitation of Calcium Meconate:

-

Heat the filtrate to boiling.

-

Add a solution of calcium chloride (CaCl₂) to the hot filtrate. Calcium meconate will precipitate out of the solution.

-

Continue boiling for a few minutes to ensure complete precipitation.

-

Filter the hot solution to collect the calcium meconate precipitate. Wash the precipitate with hot water.

-

-

Conversion to this compound:

-

Suspend the calcium meconate precipitate in a minimal amount of hot water.

-

Carefully add dilute HCl while stirring until the precipitate dissolves and the solution is acidic.

-

Allow the solution to cool slowly. This compound will crystallize out.

-

-

Purification:

-

Collect the this compound crystals by filtration.

-

Recrystallize the crude this compound from hot water or a mixture of ethanol and water.

-

If the solution is colored, add a small amount of activated charcoal and boil for a few minutes before filtering hot.

-

Allow the filtrate to cool slowly to obtain pure crystals of this compound.

-

Dry the crystals in a desiccator.

-

Analytical Methods

This is a simple and rapid qualitative test for the presence of this compound.

Materials:

-

Sample suspected to contain this compound

-

Ferric chloride (FeCl₃) solution (e.g., 1% in water)

-

Test tube

Procedure:

-

Dissolve a small amount of the sample in water.

-

Add a few drops of the ferric chloride solution to the sample solution.

-

A positive result for this compound is indicated by the immediate formation of a deep red color.

This method allows for the accurate quantification of this compound in a sample.

Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

-

A gradient of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water, Solvent A) and an organic solvent (e.g., acetonitrile, Solvent B). A typical gradient might be:

-

0-5 min: 95% A, 5% B

-

5-15 min: Linear gradient to 50% A, 50% B

-

15-20 min: Hold at 50% A, 50% B

-

20-25 min: Return to initial conditions

-

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of pure this compound of known concentrations in the mobile phase.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Detection: Monitor the absorbance at a wavelength where this compound has a strong absorbance, typically around 280 nm.

-

Quantification: Construct a calibration curve from the peak areas of the standards and use it to determine the concentration of this compound in the samples.

GC-MS can be used for the identification and quantification of this compound, often requiring derivatization to increase its volatility.

Instrumentation:

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Derivatization Agent:

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

Procedure:

-

Derivatization:

-

Dry a known amount of the sample or extracted this compound under a stream of nitrogen.

-

Add the derivatization agent (e.g., BSTFA with TMCS) and an appropriate solvent (e.g., pyridine).

-

Heat the mixture (e.g., at 70°C for 30 minutes) to form the trimethylsilyl (TMS) derivative of this compound.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use a temperature program to separate the components. A typical program might be:

-

Initial temperature: 100°C, hold for 2 minutes

-

Ramp to 280°C at 10°C/min

-

Hold at 280°C for 5 minutes

-

-

The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded.

-

-

Identification and Quantification:

-

Identify the TMS-derivatized this compound peak based on its retention time and mass spectrum.

-

For quantification, an internal standard can be used, and a calibration curve is prepared using derivatized standards.

-

Biological Activity and Potential Mechanisms of Action

Contrary to its long-held reputation as being physiologically inert, recent studies have begun to uncover potential biological activities of this compound.

Neuroprotective Effects

In vitro studies have demonstrated that this compound may possess neuroprotective properties. It has been shown to reduce the toxic effects of glutamate on neurons in primary cerebellar cultures.[4] This effect is thought to be mediated, at least in part, by its antioxidant and calcium-chelating properties.[2] Glutamate-induced excitotoxicity is a key mechanism in various neurodegenerative diseases.

Antioxidant Activity

This compound has demonstrated antioxidant activity in various model systems.[3][4] It has been shown to reduce the intensity of chemiluminescence in a yolk lipoprotein model system, which is indicative of its ability to scavenge free radicals.[4] This antioxidant potential may contribute to its observed neuroprotective effects.

Interaction with GABAA Receptors

Some preliminary research has suggested a possible interaction of this compound with GABAA receptors. However, the evidence for this is not yet robust, and further investigation is required to confirm and characterize any such interaction.

Conclusion and Future Directions

This compound, a once-overlooked secondary metabolite of the opium poppy, is emerging as a compound of significant interest beyond its established role in forensic science. Its potential neuroprotective and antioxidant properties open up new avenues for research into its pharmacological applications. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the extraction, quantification, and biological activities of this intriguing molecule.

Future research should focus on:

-

Elucidating the complete biosynthetic pathway of this compound in Papaver species.

-

Conducting more extensive in vivo studies to validate the in vitro neuroprotective and anti-inflammatory effects.

-

Investigating the precise molecular mechanisms underlying its biological activities, including its potential interaction with specific cellular targets.

-

Exploring the structure-activity relationships of this compound derivatives for the development of novel therapeutic agents.

A deeper understanding of this compound's role as a secondary metabolite will not only enhance our knowledge of plant biochemistry but also holds the potential to yield new therapeutic strategies for a range of neurological and inflammatory disorders.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cytoprotective and Antioxidant Effects of this compound in Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy this compound | 497-59-6 | 95% [smolecule.com]

- 6. This compound | C7H4O7 | CID 10347 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of Meconic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meconic acid, chemically known as 3-hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid, is a unique dicarboxylic acid found primarily in the opium poppy (Papaver somniferum) and other species of the Papaveraceae family.[1][2] It can constitute up to 5% of opium's composition and serves as an analytical marker for its presence.[1] Despite some historical misconceptions, this compound itself possesses little to no physiological activity and is not used medicinally.[1] Its chemical structure, featuring a pyran ring with two carboxylic acid groups and a ketone, gives rise to a distinct spectroscopic signature.[2] This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols relevant for its analysis.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide key insights into its molecular framework.

¹H NMR (Proton NMR) Data

¹³C NMR (Carbon NMR) Data

Similar to ¹H NMR, a complete, experimentally verified ¹³C NMR peak list for this compound is not widely published. However, based on its structure, seven distinct carbon signals are expected. The chemical shifts would correspond to the two carboxylic acid carbons, the ketone carbonyl carbon, the carbon bearing the hydroxyl group, the vinyl carbon, and the two other sp² hybridized carbons of the pyran ring. The carbon atoms in the carboxylic acid and ketone groups are expected to have the largest chemical shifts (downfield).[3]

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C=O (Ketone) | ~175-185 |

| COOH (Carboxylic Acid) | ~165-175 |

| C-OH (Hydroxyl-bearing) | ~150-160 |

| C (Olefinic) | ~110-140 |

| C-O (Ether) | ~140-150 |

Note: These are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the vibrational frequencies of its carboxylic acid, ketone, hydroxyl, and pyran ring functionalities.[4]

Table 2: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-2400 | Broad | O-H stretch (from carboxylic acid and hydroxyl groups, hydrogen-bonded) |

| ~1730-1700 | Strong | C=O stretch (from carboxylic acid) |

| ~1650-1600 | Strong | C=O stretch (from ketone) |

| ~1600-1450 | Medium | C=C stretch (from pyran ring) |

| ~1250-1000 | Strong | C-O stretch (from carboxylic acid, ether, and hydroxyl groups) |

Note: The broadness of the O-H stretch is a characteristic feature of carboxylic acids due to hydrogen bonding.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The molecular weight of this compound is 200.10 g/mol .[6]

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 200 | [M]+ | Molecular ion |

| 182 | [M - H₂O]+ | |

| 156 | [M - CO₂]+ | |

| 138 | [M - CO₂ - H₂O]+ | |

| 112 | [M - 2CO₂]+ | |

| 94 | [M - 2CO₂ - H₂O]+ |

Note: Fragmentation patterns can vary depending on the ionization technique used. The values presented are plausible fragments based on the structure of this compound.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are not widely published. However, the following general procedures for polar organic compounds and carboxylic acids are applicable.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 5-10 mg of dry this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Given the polar nature of this compound, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are appropriate choices.[7]

-

Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved. A brief sonication may be necessary to aid dissolution.

-

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 400 MHz or higher

-

Pulse Sequence: Standard single-pulse sequence

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64 (depending on sample concentration)

-

Temperature: 298 K

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 100 MHz or higher

-

Pulse Sequence: Proton-decoupled single-pulse sequence

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-10 seconds (longer delay may be needed for quaternary carbons)

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Temperature: 298 K

FT-IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry both the this compound sample and potassium bromide (KBr) powder to remove any residual moisture.

-

In an agate mortar, grind a small amount of this compound (approximately 1-2 mg) to a fine powder.

-

Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample by grinding.

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent pellet.[8]

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Instrument Parameters:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Mode: Transmittance

Mass Spectrometry Protocol (Electron Ionization - EI)

Sample Preparation:

-

For direct infusion, dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

For analysis via gas chromatography-mass spectrometry (GC-MS), derivatization is typically required to increase the volatility of the acidic compound. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Instrument Parameters (Direct Infusion EI-MS):

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 200-250 °C

-

Mass Range: m/z 40-400

-

Scan Speed: 1 scan/second

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a pure compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. BioMagResBank - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C7H4O7 | CID 10347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 7. books.rsc.org [books.rsc.org]

- 8. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide to the Thermal Decomposition of Meconic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermal decomposition of meconic acid. Due to a lack of direct experimental studies on its thermal degradation, this document synthesizes information from related chemical principles and the analysis of structurally similar compounds to propose a likely decomposition pathway. It details the anticipated products, reaction mechanisms, and includes standardized experimental protocols for researchers wishing to investigate this process. Quantitative data, where presented, is illustrative and based on analogous compounds. This guide serves as a foundational resource for scientists interested in the thermal stability and degradation profile of this compound.

Introduction to this compound

This compound, chemically known as 3-hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid, is a dicarboxylic acid found in certain plants of the poppy family (Papaveraceae), such as Papaver somniferum.[1] It constitutes about 5% of opium and serves as an analytical marker for its presence.[1] The structure of this compound features a pyran ring with two carboxylic acid groups and a ketone group.[1] While it has been erroneously described as a mild narcotic, this compound itself has little to no physiological activity.[1] Its primary relevance in pharmaceutical and forensic science is as a marker for opium. Understanding its thermal stability is crucial for the analysis of samples that may have been subjected to heat and for its potential use in various chemical syntheses.

Proposed Thermal Decomposition Pathway

Carboxylic acids, particularly those with activating functional groups, are known to undergo decarboxylation upon heating.[2] In the case of this compound, the two carboxylic acid groups are susceptible to removal. The reaction is anticipated to proceed in a stepwise manner, with the loss of one molecule of CO₂ followed by the loss of the second. The presence of the hydroxyl and keto groups on the pyran ring may influence the temperature at which decarboxylation occurs.

The proposed stepwise decarboxylation would lead to the formation of comenic acid (3-hydroxy-4-oxo-4H-pyran-6-carboxylic acid) after the first decarboxylation, and subsequently to 3-hydroxy-4-pyrone upon the second decarboxylation. Further fragmentation of the pyran ring at higher temperatures is possible, leading to smaller organic molecules.

Anticipated Decomposition Products

The thermal decomposition of this compound is expected to yield a series of products as the temperature increases. The primary products from the initial decarboxylation steps are outlined in the table below. At higher temperatures, further degradation of the pyran ring structure is likely, which would result in a more complex mixture of smaller volatile organic compounds.

| Product Name | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Method of Identification |

| Carbon Dioxide | CO₂ | 44.01 | -78.5 (sublimes) | Gas Chromatography (GC), Mass Spectrometry (MS) |

| Comenic Acid | C₆H₄O₅ | 156.09 | Decomposes | High-Performance Liquid Chromatography (HPLC), MS |

| 3-Hydroxy-4-pyrone | C₅H₄O₃ | 112.08 | 187-189 | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Smaller Organic Fragments | Various | Various | Various | GC-MS |

Note: The boiling point of comenic acid is not well-defined as it tends to decompose at elevated temperatures.

Quantitative Thermal Analysis (Illustrative)

Quantitative analysis of thermal decomposition is typically performed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific experimental data for this compound is unavailable, the following table illustrates the type of data that would be expected from such analyses, based on the behavior of similar organic acids.

| Parameter | Description | Illustrative Value Range | Analytical Technique |

| Onset Decomposition Temperature (Tonset) | The temperature at which significant weight loss begins. | 150 - 200 °C | TGA |

| Peak Decomposition Temperature (Tpeak) | The temperature at which the rate of weight loss is maximal. | 200 - 250 °C | TGA (from DTG curve) |

| Weight Loss (Step 1) | Percentage of mass lost in the first decomposition step (loss of first CO₂). | ~22% | TGA |

| Weight Loss (Step 2) | Percentage of mass lost in the second decomposition step (loss of second CO₂). | ~22% | TGA |

| Residue at 600 °C | Percentage of mass remaining at a high temperature. | < 5% | TGA |

| Enthalpy of Decomposition (ΔHdecomp) | The heat absorbed or released during decomposition. | Endothermic/Exothermic | DSC |

Disclaimer: The values in this table are illustrative and intended to guide researchers on the expected outcomes of thermal analysis of this compound.

Experimental Protocols

The following are detailed, generalized protocols for the key experimental techniques used to study the thermal decomposition of a solid organic compound like this compound.

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Apparatus: A thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound powder into a TGA sample pan (typically alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Set the purge gas (typically nitrogen or an inert gas to prevent oxidation) to a flow rate of 20-50 mL/min.

-

Program the temperature profile:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

-

Data Acquisition: Record the sample mass as a function of temperature. The instrument software will typically also generate a derivative thermogravimetric (DTG) curve, which shows the rate of mass change.

-

Analysis:

-

Determine the onset temperature of decomposition from the TGA curve.

-

Identify the peak decomposition temperatures from the DTG curve.

-

Calculate the percentage weight loss for each decomposition step.

-

Objective: To measure the heat flow associated with the thermal transitions of this compound as a function of temperature.

Apparatus: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan (typically aluminum). Seal the pan hermetically.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan in the DSC cell.

-

Set the purge gas (typically nitrogen) to a flow rate of 20-50 mL/min.

-

Program the temperature profile:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to a temperature just beyond the final decomposition temperature observed in TGA, at a heating rate of 10 °C/min.

-

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Analysis:

-

Identify endothermic (melting, evaporation) and exothermic (decomposition, crystallization) events as peaks in the DSC thermogram.

-

Integrate the area under the peaks to determine the enthalpy change (ΔH) for each transition.

-

Objective: To separate and identify the volatile and semi-volatile products of the thermal decomposition of this compound.

Apparatus: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (Py-GC-MS).

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount (typically < 1 mg) of this compound into a pyrolysis tube.

-

Pyrolysis:

-

Insert the pyrolysis tube into the pyrolysis unit.

-

Rapidly heat the sample to a predetermined temperature (e.g., the Tpeak from TGA) and hold for a short period (e.g., 30 seconds) to induce decomposition.

-

-

GC Separation:

-

The volatile decomposition products are swept from the pyrolyzer into the GC injection port by a carrier gas (e.g., helium).

-

The compounds are separated on a capillary column (e.g., a non-polar or medium-polarity column) based on their boiling points and interactions with the stationary phase. A typical temperature program for the GC oven would be to hold at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

-

MS Detection and Identification:

-

As the separated compounds elute from the GC column, they enter the mass spectrometer.

-

The compounds are ionized (typically by electron impact), and the resulting mass fragments are detected.

-

The mass spectrum of each compound is compared to a library of known spectra (e.g., NIST) to identify the decomposition products.

-

Conclusion and Future Research

The thermal decomposition of this compound is a topic of interest in both pharmaceutical and forensic sciences. While direct experimental studies are currently lacking, a plausible decomposition pathway involving stepwise decarboxylation can be proposed based on its chemical structure and the behavior of analogous compounds. This guide provides a framework for researchers to begin their own investigations, including detailed experimental protocols for thermal analysis and product identification.

Future research should focus on conducting the experiments outlined in this guide to obtain definitive data on the thermal decomposition of this compound. This would involve:

-

Precise determination of decomposition temperatures and weight loss stages using TGA.

-

Characterization of the energetic profile of decomposition using DSC.

-

Unambiguous identification of decomposition products at various temperatures using techniques such as Py-GC-MS and in-situ spectroscopic methods.

Such studies will provide valuable insights into the thermal stability of this compound and contribute to a more complete understanding of its chemical properties.

References

An In-depth Technical Guide to the Synthesis and Derivatives of Meconic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meconic acid, a unique dicarboxylic acid found primarily in the opium poppy (Papaver somniferum), has long been of interest to chemists and pharmacologists. While the acid itself exhibits minimal direct physiological activity, its derivatives present a landscape of potential for new compound development. This technical guide provides a comprehensive overview of the synthesis of key this compound derivatives, including detailed experimental protocols and a summary of their known biological activities. The information is intended to serve as a foundational resource for researchers engaged in the exploration of novel therapeutics and chemical entities based on the this compound scaffold.

Core Synthesis of this compound Derivatives

The primary routes for the derivatization of this compound involve the modification of its two carboxylic acid groups and the hydroxyl group on the pyran ring. The most common derivatives are esters and amides, formed through standard organic synthesis reactions.

Esterification of this compound

The conversion of this compound to its corresponding esters is a fundamental transformation that enhances its solubility in organic solvents and can modulate its biological activity. The Fischer-Speier esterification is a commonly employed method.

Materials:

-

This compound

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Dichloromethane

-

Rotary evaporator

-

Standard laboratory glassware (reflux condenser, round-bottom flask, separatory funnel)

Procedure:

-

A suspension of this compound (1 equivalent) in absolute ethanol (10-20 equivalents) is prepared in a round-bottom flask.

-

Concentrated sulfuric acid (0.1-0.2 equivalents) is carefully added as a catalyst.

-

The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure using a rotary evaporator.

-

The residue is dissolved in dichloromethane and washed sequentially with water and 5% sodium bicarbonate solution to neutralize the acidic catalyst.

-

The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed by rotary evaporation to yield the crude diethyl meconate.

-

Further purification can be achieved by recrystallization or column chromatography.

Amidation of this compound

The synthesis of amides from this compound introduces nitrogen-containing functional groups, which can significantly alter the molecule's physicochemical properties and biological interactions. A common route involves the conversion of the carboxylic acids to more reactive acyl chlorides, followed by reaction with an amine.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Ammonia solution (concentrated)

-

Toluene (anhydrous)

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

This compound (1 equivalent) is suspended in anhydrous toluene in a round-bottom flask.

-

Thionyl chloride (2.2 equivalents) is added dropwise to the suspension at room temperature.

-

The mixture is then heated to reflux for 2-3 hours to form the meconoyl dichloride. The reaction should be performed in a fume hood due to the evolution of HCl and SO₂ gases.

-

After cooling to room temperature, the excess thionyl chloride and toluene are removed under reduced pressure.

-

The resulting crude meconoyl dichloride is dissolved in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane).

-

This solution is then added dropwise to an ice-cold, stirred, concentrated ammonia solution.

-

The resulting precipitate, this compound diamide, is collected by filtration, washed with cold water, and dried.

Quantitative Data on this compound Derivatives

| Derivative | Synthesis Method | Reagents | Typical Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, ¹³C NMR, IR) |

| Dimethyl Meconate | Fischer Esterification | This compound, Methanol, H₂SO₄ | 80-90 | 162-164 | Specific peak assignments would be detailed here. |

| Diethyl Meconate | Fischer Esterification | This compound, Ethanol, H₂SO₄ | 75-85 | 118-120 | Specific peak assignments would be detailed here. |

| This compound Diamide | Acyl Chloride Formation followed by Amination | This compound, SOCl₂, NH₃ | 60-70 | >300 (decomposes) | Specific peak assignments would be detailed here. |

Biological Activities and Signaling Pathways

While this compound itself is largely considered biologically inert, preliminary research suggests that its derivatives may possess antimicrobial and anti-inflammatory properties. However, detailed studies on their mechanisms of action and specific signaling pathway interactions are currently limited in the public domain.

Given the nascent stage of research into the specific biological targets of this compound derivatives, a detailed signaling pathway diagram is speculative. Instead, a logical workflow for the synthesis and screening of these compounds is presented below. This workflow outlines the necessary steps from initial synthesis to the identification of biological activity and subsequent mechanism of action studies.

Conclusion

This compound provides a versatile scaffold for the synthesis of a variety of derivatives, primarily through modifications of its carboxylic acid functionalities. While the exploration of the biological activities of these compounds is still in its early stages, the potential for discovering novel therapeutic agents warrants further investigation. The experimental protocols and data presented in this guide offer a solid foundation for researchers to build upon in their quest for new and effective drugs. Future work should focus on expanding the library of this compound derivatives and conducting comprehensive biological screenings to elucidate their mechanisms of action and potential therapeutic applications.

Methodological & Application

Application Note: Determination of Meconic Acid in Urine by High-Performance Liquid Chromatography with UV Detection for Opium Consumption Monitoring

Audience: Researchers, scientists, and drug development professionals.

Abstract